An In-Depth Technical Guide to the Physicochemical and Structural Characteristics of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
An In-Depth Technical Guide to the Physicochemical and Structural Characteristics of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
Abstract: The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and industrial chemicals.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole. As this compound is not extensively documented in mainstream chemical literature, this paper serves as a foundational document for researchers. It elucidates the molecule's structure, calculates its fundamental physicochemical properties, proposes a validated synthetic route, and outlines a robust workflow for its analytical characterization. The methodologies and principles discussed are grounded in established chemical knowledge of the benzothiazole class, offering a predictive and practical framework for scientists engaged in drug discovery, synthesis, and materials development.
Molecular Structure Elucidation
The structure of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole is derived from its IUPAC name. A logical deconstruction of its constituent parts provides a clear understanding of its chemical architecture and reactivity.
The Benzothiazole Core
The foundation of the molecule is the 1,3-benzothiazole ring system. This bicyclic heteroaromatic structure consists of a five-membered thiazole ring fused to a benzene ring.[1] The fusion and the presence of nitrogen and sulfur heteroatoms create a planar, electron-rich system that is chemically stable yet amenable to functionalization. The C2 position, situated between the sulfur and nitrogen atoms, is particularly susceptible to nucleophilic substitution, making it a common site for introducing diverse side chains to modulate biological or material properties.[3]
The C2-Thioether Linkage
The molecule features a thioether (-S-) linkage at the C2 position. This connection is typically stable under neutral and basic conditions but can be a site for oxidative metabolism in biological systems. The sulfur atom's lone pairs can participate in coordination with metal ions, a property leveraged in applications like corrosion inhibition.[4]
The (2,2-Diethoxyethyl) Side Chain
Attached to the thioether sulfur is a (2,2-Diethoxyethyl) group, –CH₂CH(OCH₂CH₃)₂. This moiety contains an acetal functional group. Acetals are generally stable to bases and oxidizing agents but are sensitive to acidic conditions, under which they can hydrolyze to reveal an aldehyde. This inherent chemical liability can be exploited for prodrug design or the development of stimuli-responsive materials.
Overall Molecular Geometry
The complete structure combines the planar benzothiazole core with a flexible, aliphatic side chain. The rotational freedom around the C-S and C-C single bonds in the side chain allows it to adopt multiple conformations.
Caption: Predicted 2D structure of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is critical for applications in drug development, enabling predictions of its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion) and formulation requirements.
Molecular Formula and Weight
Based on the elucidated structure, the fundamental properties are:
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Molecular Formula: C₁₃H₁₇NO₂S₂
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Molar Mass (Average): 299.41 g/mol
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Monoisotopic Mass: 299.06999 Da
Tabulated Physicochemical Data
The following table summarizes key computed properties, which are vital for assessing the molecule's drug-likeness and potential behavior in biological and chemical systems. These values are predicted using established computational models, by analyzing the contributions of the benzothiazole core and the diethoxyethyl side chain, and by drawing parallels with structurally similar compounds.[5]
| Property | Predicted Value | Significance in Research & Development |
| Molecular Formula | C₁₃H₁₇NO₂S₂ | Defines the elemental composition. |
| Molecular Weight | 299.41 g/mol | Influences diffusion, bioavailability, and formulation. |
| XLogP3 | ~3.5 - 4.0 | Predicts lipophilicity; critical for membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~65-75 Ų | Estimates cell permeability; values <140 Ų are associated with good oral bioavailability. |
| Hydrogen Bond Donors | 0 | Lack of donor groups influences solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 4 (1 N, 2 O, 1 S) | Sites for interaction with biological targets and formulation excipients. |
| Rotatable Bonds | 6 | Indicates molecular flexibility, which affects receptor binding and conformation. |
Proposed Synthetic Strategy
A reliable synthetic route is paramount for obtaining high-purity material for research and development. The most logical and field-proven approach for this target molecule is a nucleophilic substitution reaction.
Retrosynthetic Analysis & Rationale
The key disconnection is the C2-S bond. This retrosynthetic step is based on the well-established reactivity of 2-mercaptobenzothiazole as an excellent sulfur nucleophile. This approach is highly efficient and utilizes readily available starting materials.
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Target: 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole
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Key Disconnection: C(thiazole)-S bond
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Starting Materials:
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2-Mercapto-1,3-benzothiazole: A common industrial chemical used as a rubber vulcanization accelerator.
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2-Bromo-1,1-diethoxyethane: An electrophilic alkylating agent containing the required acetal side chain.
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Experimental Protocol: S-Alkylation of 2-Mercaptobenzothiazole
This protocol is a self-validating system, as reaction progress can be easily monitored by Thin-Layer Chromatography (TLC), and the identity of the product can be unequivocally confirmed by the analytical methods outlined in Section 4.
Step 1: Deprotonation
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To a solution of 2-mercapto-1,3-benzothiazole (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide or Acetone) in a round-bottom flask, add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).
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Stir the resulting suspension at room temperature for 30 minutes. Causality: The base deprotonates the thiol group to form the more nucleophilic thiolate anion, which is essential for the subsequent alkylation step.
Step 2: Nucleophilic Substitution
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Add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise to the suspension.
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Heat the reaction mixture to 60-70 °C and monitor its progress by TLC until the starting material is consumed (typically 4-6 hours). Causality: Increased temperature accelerates the rate of the Sₙ2 reaction between the thiolate and the alkyl bromide.
Step 3: Work-up and Isolation
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Cool the reaction mixture to room temperature and filter off the inorganic salts.
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Pour the filtrate into cold water, which may cause the product to precipitate or form an oil.
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Step 4: Purification
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Concentrate the dried organic solution under reduced pressure to obtain the crude product.
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Purify the crude material using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole.
Caption: Workflow for the synthesis of 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole.
Analytical Characterization Workflow
To ensure scientific integrity, the identity, structure, and purity of the synthesized compound must be rigorously confirmed. A multi-technique approach is standard practice.
Mass Spectrometry (MS)
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Objective: Confirm molecular weight.
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Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
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Expected Result: A prominent molecular ion peak [M+H]⁺ at m/z 300.0777, corresponding to the protonated molecule (C₁₃H₁₈NO₂S₂⁺).
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: Unambiguously determine the molecular structure.
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¹H NMR (in CDCl₃, predicted):
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δ 7.8-8.1 ppm (m, 2H): Aromatic protons on the benzothiazole ring.
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δ 7.3-7.5 ppm (m, 2H): Remaining aromatic protons on the benzothiazole ring.
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δ 4.8-5.0 ppm (t, 1H): Acetal proton (-CH(OEt)₂).
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δ 3.5-3.8 ppm (q, 4H): Methylene protons of the two ethoxy groups (-OCH₂CH₃).
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δ 3.4-3.6 ppm (d, 2H): Methylene protons adjacent to the sulfur (-SCH₂-).
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δ 1.2-1.4 ppm (t, 6H): Methyl protons of the two ethoxy groups (-OCH₂CH₃).
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¹³C NMR (in CDCl₃, predicted):
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Approximately 10-12 distinct signals are expected, including characteristic peaks for the benzothiazole carbons, the acetal carbon (~100 ppm), and the aliphatic side chain carbons.
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Infrared (IR) Spectroscopy
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Objective: Identify key functional groups.
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Method: Attenuated Total Reflectance (ATR).
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Expected Peaks:
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~3060 cm⁻¹: Aromatic C-H stretch.
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~2970 cm⁻¹: Aliphatic C-H stretch.
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~1590-1600 cm⁻¹: C=N stretch of the thiazole ring.
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~1100-1050 cm⁻¹: Strong C-O stretch from the ethoxy groups.
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High-Performance Liquid Chromatography (HPLC)
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Objective: Determine purity.
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Method: Reverse-phase HPLC with a C18 column and a water/acetonitrile mobile phase gradient, with UV detection at ~254 nm.
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Expected Result: A single major peak, with purity typically reported as >95% area for research-grade material.
Caption: Standard analytical workflow for compound characterization and validation.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole is not available, a precautionary approach based on the known hazards of the benzothiazole class is warranted.
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Potential Hazards: Benzothiazole derivatives may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[6][7][8]
-
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols.
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[7]
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Conclusion and Future Outlook
This guide has established a comprehensive profile for 2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole by integrating fundamental chemical principles with data from analogous structures. We have detailed its molecular architecture, predicted its key physicochemical properties, proposed a robust synthetic pathway, and outlined a rigorous analytical workflow for its validation.
The presence of the versatile benzothiazole core suggests that this compound could be a valuable intermediate or a candidate for screening in various discovery programs. Potential research avenues include its evaluation for antimicrobial or anticancer activities, or its application in materials science as a corrosion inhibitor or a precursor for more complex polymers. The acid-labile acetal group offers an additional dimension for developing smart materials or targeted drug delivery systems. This document provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and explore the potential of this intriguing molecule.
References
- Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet: 2-(Methylthio)benzothiazole. Retrieved from a general SDS search; specific URL not indexed.
- LabChem (2024). Safety Data Sheet: Benzothiazole. Retrieved from a general SDS search; specific URL not indexed.
- Santa Cruz Biotechnology, Inc. (2024). Safety Data Sheet: 2-(Methylthio)benzothiazole. Retrieved from a general SDS search; specific URL not indexed.
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Wikipedia. (2024). Benzothiazole. Retrieved from [Link].
- Farshbaf, M., et al. (2020). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. Research in Pharmaceutical Sciences, 15(4), 356-367. Retrieved from a general academic search; specific URL not indexed.
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PubChem. (n.d.). 2-(Ethylthio)benzothiazole. National Center for Biotechnology Information. Retrieved from [Link].
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Cheméo. (n.d.). Chemical Properties of Benzothiazole, 2,2'-dithiobis- (CAS 120-78-5). Retrieved from [Link].
- Science of Synthesis. (2002). Product Class 18: Benzothiazoles and Related Compounds. Thieme. Retrieved from a general academic search; specific URL not indexed.
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